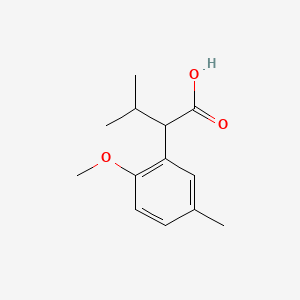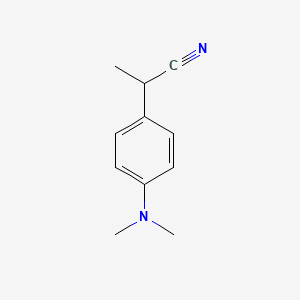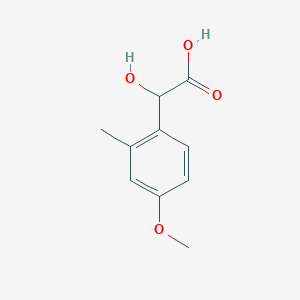
(R)-1-(2-Morpholinophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-Morpholinophenyl)ethan-1-ol is a chiral compound that features a morpholine ring attached to a phenyl group, with an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Morpholinophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoacetophenone and morpholine.
Reaction Conditions: The reaction between 2-bromoacetophenone and morpholine is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as acetonitrile.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-1-(2-Morpholinophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-1-(2-Morpholinophenyl)ethan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and chiral catalysis.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its chiral nature and structural similarity to biologically active molecules.
Medicine
In medicine, ®-1-(2-Morpholinophenyl)ethan-1-ol could be investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of ®-1-(2-Morpholinophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
Similar Compounds
(S)-1-(2-Morpholinophenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
1-(2-Morpholinophenyl)ethan-1-one: A related compound with a ketone group instead of a hydroxyl group.
2-(Morpholin-4-yl)phenol: A compound with a similar morpholine and phenyl structure but different functional groups.
Uniqueness
®-1-(2-Morpholinophenyl)ethan-1-ol is unique due to its chiral nature and the presence of both a morpholine ring and a phenyl group. This combination of features makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
(1R)-1-(2-morpholin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO2/c1-10(14)11-4-2-3-5-12(11)13-6-8-15-9-7-13/h2-5,10,14H,6-9H2,1H3/t10-/m1/s1 |
InChIキー |
SDTPQTOPCFRGRI-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1N2CCOCC2)O |
正規SMILES |
CC(C1=CC=CC=C1N2CCOCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(Methylsulfanyl)methyl]oxirane](/img/structure/B13596767.png)
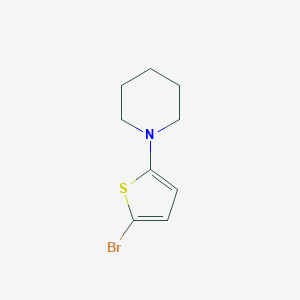
aminehydrochloride](/img/structure/B13596789.png)
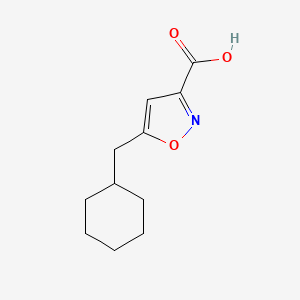





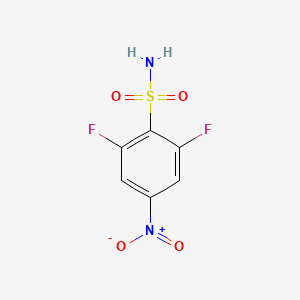
![2'-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13596823.png)
